Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-[(1,1-dimethylethyl)dimethylsilyl]-5-methyl-, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]

Catalog No.
S9102711
CAS No.
159639-78-8
M.F
C46H63N4O9PSi
M. Wt
875.1 g/mol
Availability
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Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2...

CAS Number

159639-78-8

Product Name

Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-[(1,1-dimethylethyl)dimethylsilyl]-5-methyl-, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]

IUPAC Name

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Molecular Formula

C46H63N4O9PSi

Molecular Weight

875.1 g/mol

InChI

InChI=1S/C46H63N4O9PSi/c1-31(2)50(32(3)4)60(56-28-16-27-47)58-40-39(57-43(41(40)59-61(11,12)45(6,7)8)49-29-33(5)42(51)48-44(49)52)30-55-46(34-17-14-13-15-18-34,35-19-23-37(53-9)24-20-35)36-21-25-38(54-10)26-22-36/h13-15,17-26,29,31-32,39-41,43H,16,28,30H2,1-12H3,(H,48,51,52)/t39-,40-,41-,43-,60?/m1/s1

InChI Key

KYRSLFQMFXXGLW-IEXCOMMKSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

874.41019313 g/mol

Monoisotopic Mass

874.41019313 g/mol

Heavy Atom Count

61

Dates

Last modified: 06-24-2024

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